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Compound of Interest

Compound Name: Tead-IN-11

Cat. No.: B15545167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of

Tead-IN-11, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.

Dysregulation of the Hippo signaling pathway, leading to the activation of TEAD proteins by

coactivators like YAP and TAZ, is implicated in various cancers.[1] Tead-IN-11 has emerged as

a potent inhibitor of this interaction, and this document details the quantitative data,

experimental methodologies, and relevant biological pathways associated with its mechanism

of action.

Quantitative Data Summary
The following table summarizes the reported inhibitory activity of Tead-IN-11 against various

TEAD isoforms and in cellular assays.
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Target/Assay IC50 Value Notes

TEAD1 8.7 nM Covalent inhibitor.[2]

TEAD2 3.4 nM Covalent inhibitor.[2]

TEAD3 5.6 nM Covalent inhibitor.[2]

MCF-7 Reporter Assay ≤10 nM
Demonstrates cellular potency.

[2]

NCI-H2052 Cell Line ≤100 nM Anti-proliferative activity.[2]

NCI-H226 Cell Line ≤100 nM Anti-proliferative activity.[2]

Table 1: Inhibitory Activity of Tead-IN-11. This table presents the half-maximal inhibitory

concentration (IC50) values for Tead-IN-11 against TEAD isoforms and in cellular contexts.

Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its

dysregulation is a hallmark of cancer. TEAD transcription factors are the final downstream

effectors of this pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/tead-in-11.html
https://www.medchemexpress.com/tead-in-11.html
https://www.medchemexpress.com/tead-in-11.html
https://www.medchemexpress.com/tead-in-11.html
https://www.medchemexpress.com/tead-in-11.html
https://www.medchemexpress.com/tead-in-11.html
https://www.benchchem.com/product/b15545167?utm_src=pdf-body
https://www.benchchem.com/product/b15545167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Signals

Cytoplasm

Nucleus

Cell-Cell Contact

MST1/2

Mechanical Cues

LATS1/2

 phosphorylates

YAP/TAZ

 phosphorylates

p-YAP/TAZ YAP/TAZ

translocationdephosphorylation
(pathway inactive)

14-3-3 Mediated
Degradation TEAD

Target Gene Expression
(Proliferation, Survival)

 activates

VGLL4

 inhibits

Tead-IN-11

 covalently inhibits

Click to download full resolution via product page

Figure 1: The Hippo Signaling Pathway and Tead-IN-11's Point of Intervention.
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Experimental Protocols
Detailed methodologies for key biophysical assays to characterize the binding of Tead-IN-11 to

TEAD proteins are provided below.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions

in real-time.

Materials:

Ligand: Recombinant human TEAD protein (e.g., TEAD1, TEAD2, TEAD3).

Analyte: Tead-IN-11.

SPR Instrument: e.g., Biacore series instrument.

Sensor Chip: CM5 sensor chip.

Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05%

v/v Surfactant P20).

Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.0.

Instrument Setup:

Temperature: 25°C.

Flow Rate: 30 µL/min for binding analysis.

Assay Procedure:

Ligand Immobilization:
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Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for

7 minutes.

Inject the TEAD protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the

activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response

Units).

Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

Binding Analysis:

Prepare a serial dilution of Tead-IN-11 in running buffer (e.g., 0.1 nM to 1 µM).

Inject each concentration of Tead-IN-11 over the immobilized TEAD surface for a specified

association time (e.g., 180 seconds), followed by a dissociation phase with running buffer

(e.g., 300 seconds).

Include buffer-only injections (blanks) for double referencing.

Regeneration:

Inject the regeneration solution to remove bound analyte and prepare the surface for the

next injection. The suitability of the regeneration solution should be confirmed to not

denature the immobilized ligand.[3]

Data Analysis:

Subtract the reference channel signal and the buffer blank signal from the sensorgrams.

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model for

covalent inhibitors, a two-state reaction model may be more appropriate) to determine the

association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
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Materials:

Macromolecule: Recombinant human TEAD protein.

Ligand: Tead-IN-11.

ITC Instrument: e.g., MicroCal ITC200.

Dialysis Buffer: The same buffer used for protein purification and compound dissolution (e.g.,

20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Buffer matching is critical to minimize

heats of dilution.[4]

Instrument Setup:

Temperature: 25°C.

Stirring Speed: 750 rpm.

Reference Power: 5 µcal/sec.

Assay Procedure:

Sample Preparation:

Dialyze the TEAD protein against the ITC buffer extensively.

Dissolve Tead-IN-11 in the final dialysis buffer.

Degas both the protein and ligand solutions immediately before the experiment.

Titration:

Load the TEAD protein into the sample cell at a concentration of approximately 10-20 µM.

Load Tead-IN-11 into the injection syringe at a concentration 10-15 times that of the

protein (e.g., 150-200 µM).

Perform an initial injection of 0.4 µL, followed by a series of 19-24 injections of 2 µL with a

spacing of 150 seconds between injections.[5]
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Control Experiment:

Perform a control titration by injecting the ligand into the buffer alone to determine the heat

of dilution.

Data Analysis:

Integrate the raw titration peaks and subtract the heat of dilution from the control experiment.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to

determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of

inhibitors of protein-protein interactions. This assay can be adapted to measure the

displacement of a fluorescently labeled YAP-derived peptide from TEAD by Tead-IN-11.

Materials:

TEAD Protein: Recombinant human TEAD protein, typically tagged (e.g., His-tag or GST-

tag).

YAP-derived Peptide: A synthetic peptide corresponding to the TEAD-binding domain of YAP,

labeled with an acceptor fluorophore (e.g., Cy5).

Donor Fluorophore: An antibody or other binding partner to the TEAD tag, labeled with a

long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate).[6]

Tead-IN-11: Test compound.

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

Microplates: Low-volume 384-well or 1536-well black plates.

TR-FRET Plate Reader: A plate reader capable of time-resolved fluorescence

measurements.
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Assay Procedure:

Reagent Preparation:

Prepare a solution of TEAD protein and the donor-labeled anti-tag antibody in assay buffer

and pre-incubate.

Prepare a solution of the acceptor-labeled YAP peptide.

Prepare a serial dilution of Tead-IN-11.

Assay Assembly:

Dispense a small volume of the Tead-IN-11 dilution series into the microplate wells.

Add the TEAD/donor-antibody complex to the wells.

Add the acceptor-labeled YAP peptide to initiate the binding reaction.

Incubation and Measurement:

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the

binding to reach equilibrium.

Measure the TR-FRET signal on a compatible plate reader, with excitation of the donor

and measurement of emission from both the donor and acceptor at appropriate

wavelengths after a time delay.

Data Analysis:

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Plot the TR-FRET ratio against the logarithm of the Tead-IN-11 concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value of Tead-IN-11.

Experimental and Logical Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15545167?utm_src=pdf-body
https://www.benchchem.com/product/b15545167?utm_src=pdf-body
https://www.benchchem.com/product/b15545167?utm_src=pdf-body
https://www.benchchem.com/product/b15545167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the general workflow for biophysical characterization and the

logical mechanism of Tead-IN-11.
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Figure 2: General workflow for the biophysical characterization of Tead-IN-11 binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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